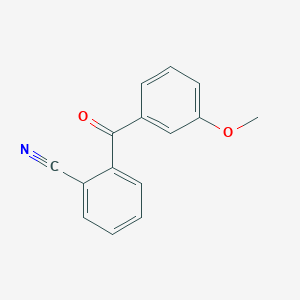
N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine
描述
N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine (CEPCBM) is an organic compound with multiple uses in scientific research and laboratory experiments. CEPCBM is a colorless solid, has a low melting point, and is soluble in many organic solvents. This compound has a wide range of applications in various areas, such as in the synthesis of pharmaceuticals, in the study of enzyme action, and in the investigation of biochemical and physiological effects.
科学研究应用
N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has a variety of applications in scientific research. It has been used in the study of enzyme action and in the synthesis of pharmaceuticals. N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has also been used in the investigation of biochemical and physiological effects, including its effects on the nervous system and on the cardiovascular system. Additionally, N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has been used to study the effects of complex mixtures on the environment.
作用机制
The mechanism of action of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine is not fully understood. However, it is believed to act by binding to certain proteins in the cell membrane, which can lead to changes in the cell’s physiology. It is also believed to interact with certain receptors in the brain, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the nervous system, including an increase in alertness and a decrease in fatigue. It has also been found to have an effect on the cardiovascular system, including an increase in heart rate and a decrease in blood pressure. Additionally, N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has been found to have an effect on the immune system, including an increase in the production of certain cytokines.
实验室实验的优点和局限性
N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has a number of advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, its low melting point and solubility in organic solvents make it easy to work with in the lab. However, there are some limitations to using N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine in lab experiments. It can be toxic if inhaled, and it can be irritating to the skin and eyes. Additionally, it is not approved for use in humans and animals.
未来方向
There are a number of potential future directions for the use of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine in scientific research. These include the development of new pharmaceuticals, the study of its effects on the environment, and the investigation of its potential uses in the treatment of certain diseases. Additionally, N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine could be used to study the effects of complex mixtures on the human body, and to develop new methods of drug delivery. Finally, N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine could be used to study the effects of certain chemicals on the nervous system, and to develop new drugs to treat neurological disorders.
属性
IUPAC Name |
methyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-16(19)10-11-18(12-14(2)17(20)21-3)13-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJQXEYJXMMPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)CC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147250 | |
| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78987-79-8 | |
| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78987-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(3-methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078987798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76575 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(3-methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)












